molecular formula C9H11NO6 B1314600 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate CAS No. 52787-46-9

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate

Cat. No.: B1314600
CAS No.: 52787-46-9
M. Wt: 229.19 g/mol
InChI Key: ZNPQKDWJWFACAI-UHFFFAOYSA-N
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Description

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is a chemical compound with the molecular formula C12H12N2O8This compound is often used in organic synthesis and biochemical research due to its unique reactivity and functional properties .

Scientific Research Applications

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through amide bond formation.

    Medicine: Investigated for its potential use in drug delivery systems and as a linker in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester typically involves the esterification of succinic acid with 2,5-dioxo-pyrrolidin-1-yl and methyl groups. One common method involves the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester involves its reactivity towards nucleophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of amide bonds or hydrolysis products. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

    Di(N-succinimidyl) glutarate: Similar in structure but with a glutaric acid backbone.

    3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester): Contains a disulfide linkage.

    Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester): Features an ethylene glycol linker.

Uniqueness

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is unique due to its specific esterification pattern, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring selective modification of biomolecules and the synthesis of specialized organic compounds .

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c1-15-8(13)4-5-9(14)16-10-6(11)2-3-7(10)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPQKDWJWFACAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549813
Record name Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52787-46-9
Record name Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-hydroxy-pyrrolidine-2,5-dione (1.23 mL, 10 mmol) in ethyl acetate (50 mL) was added 3-chlorocarbonyl-propionic acid methyl ester (1.15 g, 10 mmol). The mixture was cooled in an ice bath. Triethylamine (1.4 mL, 10 mmol) was added dropwise. The resulting suspension was stirred for 10 min in an ice bath and for 5 min without ice bath. The white solid was removed by filtration and washed with ethyl acetate (3×3 mL). The filtrate was concentrated to a white solid (2.32 g).
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

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